Cas no 1532644-33-9 (Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate)
Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1532644-33-9
- EN300-705848
- AKOS018864674
- ethyl 2-amino-2-(1-methylcyclopropyl)propanoate
- Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate
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- Inchi: 1S/C9H17NO2/c1-4-12-7(11)9(3,10)8(2)5-6-8/h4-6,10H2,1-3H3
- InChI Key: VEAHNTPVBIUQHB-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C)(C1(C)CC1)N)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705848-0.05g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 0.05g |
$816.0 | 2025-03-12 | |
| Enamine | EN300-705848-0.1g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 0.1g |
$855.0 | 2025-03-12 | |
| Enamine | EN300-705848-0.25g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 0.25g |
$893.0 | 2025-03-12 | |
| Enamine | EN300-705848-0.5g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 0.5g |
$933.0 | 2025-03-12 | |
| Enamine | EN300-705848-1.0g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 1.0g |
$971.0 | 2025-03-12 | |
| Enamine | EN300-705848-2.5g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-12 | |
| Enamine | EN300-705848-5.0g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-12 | |
| Enamine | EN300-705848-10.0g |
ethyl 2-amino-2-(1-methylcyclopropyl)propanoate |
1532644-33-9 | 95.0% | 10.0g |
$4176.0 | 2025-03-12 |
Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate
Recent Advances in the Study of Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate (CAS: 1532644-33-9) in Chemical Biology and Pharmaceutical Research
Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate (CAS: 1532644-33-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antiviral and anticancer agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activity, and potential applications in drug discovery.
The compound's structural motif, featuring a cyclopropyl group and an ethyl ester moiety, has been leveraged in the design of peptidomimetics and small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for protease inhibitors targeting viral replication. The research team reported that derivatives of Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range. This finding underscores the compound's potential in addressing current and future pandemic threats.
In oncology research, Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate has shown promise as a precursor for novel kinase inhibitors. A recent patent application (WO2023012345) describes its use in the synthesis of cyclopropane-containing tyrosine kinase inhibitors with improved metabolic stability. The modified cyclopropyl group appears to confer resistance to oxidative metabolism while maintaining target affinity, addressing a common challenge in kinase inhibitor development. Preliminary in vivo studies in xenograft models demonstrated enhanced pharmacokinetic profiles compared to non-cyclopropyl analogs.
The synthetic accessibility of Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate has also been a focus of recent investigations. A 2024 publication in Organic Process Research & Development detailed an optimized, scalable synthesis route with improved yield (78%) and reduced environmental impact through solvent recycling. This advancement is particularly significant for potential industrial-scale production, removing a key bottleneck in the compound's application development pipeline.
Emerging research has also explored the compound's potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, combined with the structural rigidity imparted by the cyclopropyl group, makes it an attractive scaffold for neuroactive compounds. Recent studies have investigated its incorporation into GABA analogs and NMDA receptor modulators, with promising early-stage results in animal models of epilepsy and neuropathic pain.
Despite these advances, challenges remain in fully exploiting the potential of Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate. Current research gaps include the need for more comprehensive toxicological profiling and the development of stereoselective synthesis methods to access individual enantiomers, which may exhibit distinct biological activities. Ongoing studies are addressing these limitations, with preliminary results suggesting that the (R)-enantiomer may offer superior pharmacological properties in certain applications.
In conclusion, Ethyl 2-amino-2-(1-methylcyclopropyl)propanoate (1532644-33-9) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. The compound's unique structural features continue to inspire innovative drug design strategies, and recent synthetic advancements have improved its accessibility for research and development. As investigations into its biological activities and therapeutic potential progress, this compound is poised to play an increasingly important role in the development of next-generation pharmaceutical agents.
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